tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate
Description
tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a 2-methylthiazole moiety. Thiazoles are sulfur- and nitrogen-containing heterocycles with significant applications in medicinal chemistry due to their bioisosteric properties and metabolic stability. This compound is synthesized via multi-step organic reactions, including LDA (Lithium Diisopropylamide)-mediated alkylation and subsequent hydrolysis, yielding a product with a melting point of 174–176°C (compound 1 in ). Its tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective deprotection in synthetic pathways.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-[(2-methyl-1,3-thiazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-7-11-5-8(15-7)6-12-9(13)14-10(2,3)4/h5H,6H2,1-4H3,(H,12,13) |
InChI Key |
TVWYDJHCPBTWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methylthiazole-5-carboxaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Carbamate Group Reactivity
The tert-butyl carbamate group undergoes characteristic reactions, including hydrolysis and deprotection :
-
Acid-Catalyzed Hydrolysis :
Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butoxycarbonyl (Boc) protecting group, yielding the free amine ((2-methylthiazol-5-yl)methylamine). This reaction is critical for generating bioactive intermediates . -
Base-Mediated Reactions :
Under basic conditions (e.g., NaOH or K₂CO₃), the carbamate group participates in nucleophilic substitutions or couplings, such as reactions with acyl chlorides or sulfonating agents.
Thiazole Ring Functionalization
The 2-methylthiazole moiety enables electrophilic and cycloaddition reactions:
Bromination
The thiazole ring undergoes electrophilic substitution at the 4-position (relative to the methyl group) using bromine (Br₂) or N-bromosuccinimide (NBS). For example:
This reaction is facilitated by Lewis acids like FeBr₃ .
Acetylation
Lithium diisopropylamide (LDA)-mediated alkylation introduces acetyl groups to the thiazole ring. Subsequent MnO₂ oxidation converts intermediates to ketones, enabling further derivatization .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions:
These reactions expand the compound’s utility in synthesizing kinase inhibitors and other pharmacophores .
Oxidation and Stability
The methyl group on the thiazole ring resists oxidation under standard conditions, but strong oxidants like KMnO₄ or CrO₃ can convert it to a carboxylic acid. Stability studies confirm the compound remains intact in organic solvents (e.g., DCM, THF) for >24 hours at 25°C.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that derivatives of thiazole compounds, including tert-butyl ((2-methylthiazol-5-yl)methyl)carbamate, exhibit significant antitumor properties. These compounds have been evaluated for their potency against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression. For instance, a study highlighted the structure-activity relationship (SAR) of thiazole-based pyrimidines, demonstrating that modifications at specific positions enhance their inhibitory activity against CDK9, a target for cancer therapy .
Mechanism of Action : The compound has been studied for its ability to interact with specific protein targets involved in cancer cell proliferation. The binding affinity and selectivity for CDK9 were shown to be influenced by the functional groups attached to the thiazole ring, suggesting that careful design of these substituents can optimize therapeutic efficacy .
Organic Synthesis
Building Block in Organic Chemistry : this compound serves as a versatile building block in organic synthesis. It is utilized as a reagent in various chemical reactions, facilitating the formation of more complex molecular structures. Its utility is particularly noted in the synthesis of other biologically active compounds.
Synthesis of PROTACs : The compound has been incorporated into the design of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents that induce targeted protein degradation. In this context, this compound contributes to the structural framework necessary for effective binding to E3 ubiquitin ligases, thereby enhancing the degradation of specific proteins associated with diseases like cancer .
Biological Evaluations
In Vitro Studies : Various studies have evaluated the biological activity of this compound through in vitro assays. These studies typically assess its cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent .
Case Studies : Specific case studies have documented the effectiveness of thiazole derivatives in clinical settings. For example, compounds structurally related to this compound have shown efficacy in preclinical models for advanced pancreatic cancer, emphasizing the relevance of thiazole chemistry in developing novel cancer therapies .
Potential for Future Research
Given its diverse applications and promising biological activity, further research is warranted to explore:
- Optimization of Structure : Continued investigation into the SAR can lead to more potent derivatives with improved selectivity for specific biological targets.
- Clinical Trials : The transition from preclinical findings to clinical trials will be crucial in determining the therapeutic viability of compounds based on this compound.
- Broader Applications : Exploring its use beyond oncology could uncover additional therapeutic potentials in other areas such as infectious diseases or metabolic disorders.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related tert-butyl carbamates with thiazole or heterocyclic modifications (Table 1):
| Compound Name | Substituents/Modifications | Molecular Formula | Melting Point (°C) | Yield (%) | Key Applications/Notes | References |
|---|---|---|---|---|---|---|
| tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate | 2-methylthiazole, Boc-protected methylamine | C₁₀H₁₆N₂O₂S | 174–176 | 55 | Intermediate in kinase inhibitors | [1] |
| tert-Butyl (2-bromothiazol-4-yl)carbamate | Bromine at thiazole C4 | C₈H₁₁BrN₂O₂S | N/A | N/A | Halogenated analog for coupling | [10] |
| tert-Butyl (4-methyloxazol-5-yl)carbamate | Oxazole ring (O instead of S) | C₉H₁₄N₂O₃ | N/A | N/A | Biochemical reagent | [14] |
| tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | Thiadiazole ring (additional N) | C₇H₁₀BrN₃O₂S | N/A | N/A | Halogenated heterocycle for SPA | [12] |
| tert-Butyl (5-(3-(dimethylamino)acryloyl)-4-(trifluoroethyl)thiazol-2-yl)carbamate | Trifluoroethyl, acryloyl groups | C₁₆H₂₁F₃N₃O₃S | N/A | N/A | CDK9 inhibitor intermediate | [3] |
Key Observations:
- Electronic Effects: Bromine or trifluoroethyl substituents (e.g., ) enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
- Heterocycle Replacement: Oxazole () and thiadiazole () analogs exhibit reduced metabolic stability compared to thiazoles due to altered electronic and steric profiles.
Physicochemical Properties
- Melting Points: Derivatives with acyl groups (e.g., propionyl, butyryl) exhibit lower melting points (82–103°C) compared to the parent compound (174–176°C), reflecting reduced crystallinity due to branched chains.
- Stability: Boc-protected thiazoles are generally stable under basic conditions but susceptible to acidic deprotection (e.g., TFA).
Q & A
Q. What are the optimized synthetic protocols for tert-Butyl ((2-methylthiazol-5-yl)methyl)carbamate, and how can reaction yields be improved?
- Methodological Answer : A high-yield synthesis involves reacting precursors (e.g., compound 3b and 4h) with HClO4-SiO2 as a catalyst at 80°C for 8 minutes, monitored by TLC for completion . Post-reaction, the mixture is cooled, diluted with dichloromethane, and filtered to remove the catalyst. The organic layer is washed with saturated NaHCO3 and water, dried over Na2SO4, and concentrated. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate, 2:8) yields the pure product. Key factors for optimization include:
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- LC-MS : Confirm molecular weight (e.g., observed m/z 298 [M+Na]+ matches calculated values) .
- NMR spectroscopy : ¹H and ¹³C NMR validate substitution patterns (e.g., tert-butyl group at δ 1.38 ppm in DMSO-d6) .
- Melting point analysis : Sharp melting ranges (e.g., 85–87°C) indicate purity .
- HPLC : Assess purity >95% using reverse-phase columns (C18) with UV detection at 254 nm.
Q. What safety precautions are critical given conflicting hazard data in Safety Data Sheets (SDS)?
- Methodological Answer : While some SDS report no significant hazards (e.g., ), others classify the compound as acutely toxic (H302) and irritating to skin/eyes (H315, H319) . To mitigate risks:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335).
- Contradiction resolution : Assume worst-case hazards and adhere to GHS Category 2/3 controls until batch-specific toxicity data is obtained .
Advanced Research Questions
Q. How can diastereoselectivity challenges be addressed in syntheses involving tert-butyl carbamate derivatives?
- Methodological Answer : Diastereomers often arise during nucleophilic substitutions or cyclization steps. Strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to control stereochemistry .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) to induce selectivity in carbamate formation.
- Crystallography-guided optimization : Analyze diastereomer ratios via X-ray diffraction (e.g., SHELXL refinement) to identify favorable crystal packing interactions .
Q. What role does this carbamate play in PROTAC design, and how is it integrated into degraders?
- Methodological Answer : The tert-butyl carbamate group acts as a linker in PROTACs, connecting E3 ligase ligands to target-binding moieties. For example:
Q. How can researchers resolve discrepancies in reaction outcomes during scale-up?
- Methodological Answer : Contradictory results (e.g., variable yields or byproducts) often stem from:
- Heat transfer inefficiencies : Use jacketed reactors with precise temperature control (±1°C) to replicate small-scale conditions.
- Mixing heterogeneity : Optimize stirrer speed (e.g., ≥500 rpm) for uniform catalyst dispersion.
- Purification challenges : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
